molecular formula C10H12ClNO B1636606 2-chloro-N-(4-methylbenzyl)acetamide CAS No. 70110-30-4

2-chloro-N-(4-methylbenzyl)acetamide

Cat. No. B1636606
CAS RN: 70110-30-4
M. Wt: 197.66 g/mol
InChI Key: QCIRGXWKIPTSIZ-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-methylbenzyl)acetamide” is a chemical compound with the empirical formula C10H12ClNO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(4-methylbenzyl)acetamide” can be represented by the SMILES string CC1=CC=C(CNC(CCl)=O)C=C1 . The InChI representation is 1S/C10H12ClNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of “2-chloro-N-(4-methylbenzyl)acetamide” is 197.66100 . Unfortunately, the data on its density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Analgesic Activity and Molecular Docking

2-Chloro-N-(4-methylbenzyl)acetamide derivatives have been synthesized and evaluated for their analgesic activity. One study synthesized various derivatives and assessed their potential as analgesic agents using the hot plate model. Among them, a compound named AKM-2 showed significant analgesic response compared to the standard drug diclofenac sodium. Molecular docking studies were conducted to understand the binding strength and site of these derivatives, offering insights into their potential as new analgesic agents (Kumar, Mishra, & Kumar, 2019).

Polymer Synthesis and Phase Transfer Catalysis

A study focused on the synthesis of polymers containing acetamide structure, specifically N-Methyl-N-(p-vinylbenzyl) acetamide. This compound was polymerized or copolymerized with styrene, and the resulting polymers served as effective phase transfer catalysts for nucleophilic substitution reactions under biphase conditions. The catalytic activity was discussed in terms of the cation-binding ability of the polymers (Kondo, Minafuji, Inagaki, & Tsuda, 1986).

Anticancer Activity

Another research explored the synthesis of 2-chloro-N-(4-methylbenzyl)acetamide derivatives for their anticancer activity. The study synthesized various derivatives and tested them for their efficacy against different cancer cell lines. Compound 3e, in particular, exhibited high growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, highlighting its potential as an anticancer agent (Karaburun et al., 2018).

Hydrogen-Bonding Patterns in Pharmaceuticals

In pharmaceutical research, the hydrogen-bonding patterns of compounds like 2-chloro-N-(4-methylbenzyl)acetamide are significant. A study investigated the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which are structurally related to 2-chloro-N-(4-methylbenzyl)acetamide. Understanding these patterns is crucial for the design of more effective pharmaceuticals (López et al., 2010).

Soil Activity in Agricultural Context

A study on the soil activity of acetochlor, a herbicide structurally similar to 2-chloro-N-(4-methylbenzyl)acetamide, was conducted to understand its environmental impact. The research looked at how wheat straw and irrigation affected the reception and activity of acetochlor in soil, providing insights into the environmental management of such chemicals (Banks & Robinson, 1986).

Safety and Hazards

“2-chloro-N-(4-methylbenzyl)acetamide” is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - Harmful if swallowed and H319 - Causes serious eye irritation . The precautionary statements are P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIRGXWKIPTSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-methylbenzyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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